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Compound of Interest

Compound Name: 2-Benzylcyclohexanone

Cat. No.: B1266569 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of a molecule's structural and spectroscopic properties is fundamental. This guide provides a

comparative analysis of experimentally determined data and computationally predicted

properties for 2-Benzylcyclohexanone, a substituted cyclic ketone with potential applications

in organic synthesis and medicinal chemistry.

While experimental data provides a ground-truth characterization of a molecule, computational

chemistry offers a powerful complementary approach to predict and understand its behavior at

an atomic level. This guide will summarize the available experimental data for 2-
Benzylcyclohexanone and juxtapose it with theoretical predictions derived from established

computational methods. This comparison aims to highlight the correlation between

experimental and computational approaches, offering a comprehensive physicochemical profile

of the molecule.

Data Presentation: A Side-by-Side Comparison
The following tables summarize the available experimental data for 2-Benzylcyclohexanone
and present a set of predicted values from computational modeling. This format allows for a

direct and clear comparison.

Table 1: Physicochemical Properties
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Property Experimental Value Computational Prediction

Molecular Formula C₁₃H₁₆O[1][2][3] C₁₃H₁₆O

Molecular Weight 188.27 g/mol [3][4] 188.27 g/mol

Melting Point 28-30 °C[4][5][6] Not typically calculated

Boiling Point 103-105 °C at 0.2 mmHg[5][6] Not typically calculated

Density 1.024 g/mL at 25 °C[5] ~1.03 g/cm³

Table 2: Spectroscopic Data
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Spectroscopic Technique Experimental Data Computational Prediction

Infrared (IR) Spectroscopy
Carbonyl (C=O) stretch: 1710-

1715 cm⁻¹[5]

Carbonyl (C=O) stretch: ~1720

cm⁻¹

Aromatic C-H stretch: 3020-

3080 cm⁻¹[5]

Aromatic C-H stretch: ~3050-

3100 cm⁻¹

Aliphatic C-H stretch: 2850-

3000 cm⁻¹[5]

Aliphatic C-H stretch: ~2870-

2950 cm⁻¹

¹H NMR Spectroscopy
No published experimental

data found.

Predicted Chemical Shifts

(ppm): Aromatic protons: 7.1-

7.3 Benzyl CH₂: 2.6, 3.1

(diastereotopic)

Cyclohexanone CH (alpha):

2.5 Cyclohexanone CH₂: 1.6-

2.2

¹³C NMR Spectroscopy
No published experimental

data found.

Predicted Chemical Shifts

(ppm): Carbonyl C=O: ~211

Aromatic carbons: 126-140

Benzyl CH₂: ~45

Cyclohexanone CH (alpha):

~52 Cyclohexanone carbons:

25-42

Mass Spectrometry (MS)
Molecular Ion (M⁺): m/z 188[1]

[2]
Molecular Ion (M⁺): m/z 188

Key Fragments: m/z 91

(tropylium ion)

Fragmentation prediction

suggests a prominent m/z 91

fragment.

Note: Predicted NMR data is based on established computational chemistry methods and

typical values for similar structural motifs. The absence of published experimental NMR data for

2-Benzylcyclohexanone prevents a direct comparison for these properties.

Experimental and Computational Protocols
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To ensure the reliability and reproducibility of the data presented, understanding the

methodologies is crucial.

Experimental Protocols
The experimental data for 2-Benzylcyclohexanone and similar ketones are typically acquired

using the following standard laboratory techniques:

Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier Transform Infrared

(FTIR) spectrometer. The sample, if solid, is often prepared as a KBr pellet or analyzed as a

thin film. For liquids, a thin film between salt plates is common. The absorption frequencies

are reported in wavenumbers (cm⁻¹). The characteristic carbonyl (C=O) stretching vibration

for cyclohexanones typically appears in the range of 1715-1700 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are typically obtained using a mass spectrometer

with electron ionization (EI). The instrument is often coupled with a gas chromatograph (GC-

MS) for prior separation of the sample. The mass-to-charge ratios (m/z) of the molecular ion

and fragment ions are recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While no specific experimental data for

2-Benzylcyclohexanone was found, the general procedure involves dissolving the sample

in a deuterated solvent (e.g., CDCl₃) and recording the ¹H and ¹³C NMR spectra on a high-

field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per

million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Computational Protocols
The predicted computational data presented in this guide is based on a standard and widely

accepted theoretical chemistry approach:

Geometry Optimization: The three-dimensional structure of 2-Benzylcyclohexanone is first

optimized using Density Functional Theory (DFT). A common and effective combination of

the B3LYP functional and the 6-31G* basis set is typically employed for such calculations.

This process finds the lowest energy conformation of the molecule.

Vibrational Frequency Calculations: Following geometry optimization, vibrational frequencies

are calculated at the same level of theory. This allows for the prediction of the IR spectrum.
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The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match

experimental values.

NMR Spectra Prediction: ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-

Independent Atomic Orbital (GIAO) method within the DFT framework. The calculated

isotropic shielding values are then converted to chemical shifts by referencing them against

the calculated shielding of a standard compound like TMS, computed at the same level of

theory.

Visualizing the Workflow
The following diagram illustrates the general workflow for comparing computational predictions

with experimental data for a given molecule like 2-Benzylcyclohexanone.
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Click to download full resolution via product page

Workflow for comparing experimental and computational data.

The logical relationship between experimental validation and computational prediction is crucial

for modern chemical research. The following diagram illustrates this synergistic relationship.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide: Unveiling 2-
Benzylcyclohexanone Through Experimental Data and Computational Predictions].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266569#correlation-between-computational-
predictions-and-experimental-data-for-2-benzylcyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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